2-Phenyl-2-(phenylamino)ethan-1-ol
Description
Contextualization within Amino Alcohol Chemistry
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality imparts unique chemical properties, allowing them to exhibit the reactivity of both amines and alcohols. alfa-chemistry.com Generally, amino alcohols are high-value fine chemical products with high boiling points and good water solubility due to their hydrophilic amino and hydroxyl groups. alfa-chemistry.com
They are foundational structural elements in a vast number of biologically active natural products and pharmaceutical agents. wikipedia.org For instance, many amino acids and peptides contain these functional groups. alfa-chemistry.com In the realm of synthetic chemistry, amino alcohols are highly valued as intermediates, chiral auxiliaries, and chiral ligands in asymmetric synthesis. alfa-chemistry.com Their ability to coordinate with metal ions has led to their use in creating chiral catalysts for various reactions. alfa-chemistry.com The synthesis of amino alcohols can be achieved through methods like the reaction of amines with epoxides or the reduction of nitroalcohols. alfa-chemistry.comwikipedia.org
Significance of the Substituted Ethan-1-ol Moiety in Organic Synthesis
The substituted ethan-1-ol moiety is a fundamental structural motif in organic chemistry. Alcohols, in general, are pivotal intermediates and building blocks. The hydroxyl group can be involved in a wide array of chemical transformations. One of the most classic reactions is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule, forming an ether. masterorganicchemistry.com This reaction can also occur intramolecularly to form cyclic ethers. masterorganicchemistry.com
The synthesis of substituted alcohols often involves the 1,2-addition of organometallic reagents or other nucleophiles to carbonyl compounds. organic-chemistry.org Furthermore, the substituted alcohol functionality is present in numerous natural products and biologically active molecules, making its synthesis a key objective in many research programs. nih.gov For example, the regio- and stereospecific synthesis of structures containing substituted alcohol fragments, like 1,3-dienes, is of great importance for creating complex natural products. nih.gov The development of efficient, one-pot reactions that utilize alcohols as starting materials, converting them in situ to aldehydes for subsequent reactions, represents a green and sustainable approach in modern organic synthesis. mdpi.com
Overview of Research Trajectories for the Compound
Research involving 2-Phenyl-2-(phenylamino)ethan-1-ol (B6269489) highlights its role as a versatile reagent in organic synthesis. It is utilized in the preparation of various chemical entities, including other amines, acid catalysts, aldehydes, and epoxides. biosynth.com
A notable application of this compound is in the conversion of ethyl bromoacetate (B1195939) to an epoxide, a transformation that proceeds with high yield and excellent regioselectivity. biosynth.com The nucleophilic character of the amino group makes this compound a suitable reactant in processes involving anilines. biosynth.com Furthermore, it has demonstrated utility in the preparation of cyclic, aliphatic, and aromatic alcohols from their corresponding phenols using tetrafluoroborate (B81430) as a base. biosynth.com An interesting feature of this reagent is its potential for reusability for several cycles without a significant drop in its efficiency. biosynth.com
One documented synthetic route to this compound involves the reduction of 2-phenyl-2-(phenylamino)ethanone using sodium borohydride (B1222165) in an ethanol (B145695) solvent. smolecule.com
Beyond its role as a synthetic reagent, research has explored the potential of this compound and its derivatives in medicinal chemistry. Specifically, it has been investigated in the context of developing new beta-adrenergic receptor agonists, which could have applications as bronchodilators and tocolytic agents. smolecule.com This line of inquiry positions the compound as a scaffold for the study of beta-adrenergic receptors and the synthesis of other potential therapeutic agents. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-anilino-2-phenylethanol |
InChI |
InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI Key |
SZYXTSZZPUQJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 2 Phenylamino Ethan 1 Ol and Its Derivatives
Conventional Synthetic Routes
Conventional methods for synthesizing 2-amino-1-phenylethanol (B123470) derivatives have historically relied on well-established reactions, including the reduction of ketone precursors and multi-step synthetic sequences.
A primary and straightforward method for the synthesis of 2-Phenyl-2-(phenylamino)ethan-1-ol (B6269489) is the reduction of its corresponding α-aminoketone precursor, 2-Phenyl-2-(phenylamino)ethanone. Sodium borohydride (B1222165) (NaBH₄) is a commonly utilized reducing agent for this transformation due to its selectivity and mild reaction conditions. chemguide.co.ukyoutube.com The reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. chemguide.co.uk This initial step forms an alkoxyborate intermediate. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the resulting alkoxide to yield the final amino alcohol product. youtube.com
The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk While sodium borohydride is generally selective for aldehydes and ketones, the conditions can be optimized to avoid the reduction of other functional groups that might be present in the molecule. sci-hub.se
Table 1: Typical Reaction Conditions for Sodium Borohydride Reduction
| Parameter | Condition | Source |
|---|---|---|
| Reducing Agent | Sodium Borohydride (NaBH₄) | chemguide.co.uk |
| Precursor | 2-Phenyl-2-(phenylamino)ethanone | N/A |
| Solvent | Methanol, Ethanol, or aqueous solution | chemguide.co.uk |
| Temperature | Typically room temperature | rsc.org |
| Workup | Addition of water or dilute acid | chemguide.co.uk |
This method is valued for its operational simplicity and the high yields often achieved under controlled conditions. rsc.org
More complex, multi-step synthetic routes are also employed to construct the this compound scaffold from simpler, readily available starting materials. A common strategy involves the ring-opening of an epoxide. For instance, a plausible route starts with styrene (B11656) oxide. chemicalbook.comgoogle.com
This multi-step process can be outlined as follows:
Epoxide Ring Opening : Styrene oxide undergoes a reaction with aniline (B41778). The nucleophilic nitrogen atom of aniline attacks one of the carbon atoms of the epoxide ring, leading to its opening. This reaction can be catalyzed by acids or bases and results in the formation of this compound. The regioselectivity of the ring-opening is a critical factor to control. chemicalbook.com
Purification : The crude product from the reaction is then purified using techniques like column chromatography or recrystallization to isolate the desired compound. chemicalbook.com
Green Chemistry Approaches in Compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amino alcohols, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.
A notable advancement in green chemistry is the development of catalyst-free reactions. For example, a highly effective, one-pot, three-component reaction has been developed for the synthesis of oxybis(1-phenyl-2-(phenylamino)ethanones), which are structurally related to the precursors of the target compound. bohrium.comrawdatalibrary.net This method involves the reaction of an aryl glyoxal, an aryl amine, and 2-aminobenzothiazole (B30445) in ethanol at reflux temperatures without the need for a catalyst. bohrium.comrawdatalibrary.netresearchgate.net
The key advantages of this protocol include:
Operational Simplicity : The one-pot nature streamlines the synthetic process. bohrium.com
High Yields : The desired products are often obtained in high yields. rawdatalibrary.net
Purity : The method typically provides a clean reaction profile, yielding pure products with minimal by-products. bohrium.com
Environmental Benefits : The absence of a catalyst and the use of a relatively benign solvent like ethanol align with green chemistry principles. rawdatalibrary.netresearchgate.net
Table 2: Catalyst-Free Synthesis of a Related Precursor
| Reactants | Solvent | Conditions | Product | Source |
|---|
This approach demonstrates the potential for creating complex molecules efficiently and sustainably. nih.gov
Visible light photocatalysis has emerged as a powerful and green tool for organic synthesis. rsc.org This technique uses light as a clean and abundant energy source to drive chemical reactions, often under mild conditions. rsc.orgnih.gov Several methods have been developed for the synthesis of 1,2-amino alcohols using visible-light-induced reactions. rsc.orgresearchgate.net
One such protocol involves the use of an organophotoredox catalyst, like eosin (B541160) Y, to facilitate the reaction. rsc.org Another strategy employs a visible-light-promoted decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water, a green solvent. rsc.org These methods are characterized by their broad substrate scope and tolerance for various functional groups. nih.gov Copper-catalyzed systems activated by visible light have also been used for the intramolecular C-H amination to form amino alcohols enantioselectively. thieme-connect.com
Table 3: Examples of Visible Light Catalysis for Amino Alcohol Synthesis
| Reaction Type | Catalyst System | Solvent | Key Features | Source |
|---|---|---|---|---|
| Decarboxylative Coupling | Visible-light photoredox catalyst | Water | Mild conditions, gram-scale possible | rsc.org |
| General Amino Alcohol Synthesis | Eosin Y (Organophotocatalyst) | Not specified | Utilizes visible light as a green reagent | rsc.org |
Minimizing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. Research has explored conducting reactions in solvent-free environments or in greener alternative solvents. For instance, the reduction of ketones with sodium borohydride can be performed in the absence of a protic solvent, which alters the reaction mechanism and product distribution. umich.edu
Furthermore, the use of sustainable solvents is gaining traction. PEG-400 (Polyethylene glycol 400) has been successfully used as a green solvent for the synthesis of various heterocyclic compounds under ligand-free and base-free conditions, showcasing a move away from traditional volatile organic compounds. nih.gov In the context of resolving amino alcohols, the choice of solvent has been shown to be critical, with different solvents enabling the selective crystallization of different stereoisomers. nih.gov This highlights the powerful role of the reaction medium in achieving chemical selectivity and purity.
Asymmetric Synthesis and Stereochemical Control
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Asymmetric synthesis aims to produce a single enantiomer or diastereomer, which often exhibits distinct pharmacological properties from its stereoisomeric counterparts.
The enantioselective synthesis of chiral 1,2-amino alcohols, including derivatives of this compound, can be achieved through various catalytic strategies. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.
One prominent approach involves the asymmetric reduction of α-amino ketones. However, a more direct and atom-economical strategy is the catalytic asymmetric amination of alcohols. For instance, a general intramolecular C(sp3)–H nitrene insertion has been developed for the synthesis of chiral oxazolidin-2-ones, which serve as precursors to chiral β-amino alcohols. sciengine.com This method utilizes a chiral ruthenium catalyst for the ring-closing C(sp3)–H amination of N-benzoyloxycarbamates, affording cyclic carbamates in high yields and enantiomeric excesses (up to 99% ee). sciengine.com These cyclic carbamates can then be converted to the desired chiral amino alcohols.
Another powerful technique is the chemo-biocatalytic synthesis, which combines enzymatic and chemical transformations. For example, the enantioselective enzymatic epoxidation of styrene, followed by regioselective and diastereoselective chemical aminolysis, can produce enantiopure 2-amino-1-phenyl ethanols. researchgate.net The classical approach of epoxide aminolysis often suffers from poor regioselectivity and harsh reaction conditions. researchgate.net However, the use of biocatalysts can overcome these limitations, providing access to highly enantiopure building blocks.
Copper-catalyzed reactions have also emerged as a versatile tool for the enantioselective synthesis of amino alcohols. A stereodivergent copper-based method allows for the construction of amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity. core.ac.uk This strategy involves the sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones, providing a route to all possible stereoisomers of the amino alcohol products. core.ac.uk The stereochemical outcome is controlled by the choice of the enantiomer of the chiral ligand.
| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Ruthenium Catalyst | N-benzoyloxycarbamates | Chiral oxazolidin-2-ones | Up to 99% | sciengine.com |
| Chemo-biocatalytic (enzymatic epoxidation and chemical aminolysis) | Styrene | Enantiopure 2-amino-1-phenyl ethanols | High | researchgate.net |
| Copper-catalyzed hydrosilylation/hydroamination | β-aryl substituted (E)-enals | Chiral amino alcohols | >99% | core.ac.uk |
Achieving high levels of selectivity—regio-, chemo-, and stereo—is a central challenge in the synthesis of complex molecules like substituted this compound derivatives.
Regioselectivity , the control of which position on a molecule reacts, is critical in reactions such as epoxide ring-opening. The aminolysis of styrene oxide, for instance, can potentially yield two regioisomers. The use of specific catalysts or reaction conditions can favor the formation of the desired isomer. researchgate.net A biomimetic single-atom catalyst (SAC) integrating single Fe and Pd sites has been shown to catalyze the cascade synthesis of amino alcohols with high regioselectivity. researchgate.net The Fe and Pd sites catalyze nitrobenzene (B124822) hydrogenation and styrene epoxidation, respectively, leading to the desired product. researchgate.net
Chemoselectivity , the ability to react with one functional group in the presence of others, is also crucial. The copper-catalyzed hydrosilylation/hydroamination sequence demonstrates excellent chemoselectivity, as the reaction proceeds without affecting other functional groups present on the substrates, such as esters, chlorides, and various heterocyclic moieties. core.ac.uk
Stereoselectivity , which encompasses both enantioselectivity and diastereoselectivity, is often controlled by the catalyst system. In the aforementioned copper-catalyzed method, the use of a chiral ligand allows for high enantioselectivity. core.ac.uk Furthermore, by using chiral hydroxylamine (B1172632) esters, it is possible to generate amino alcohols with three contiguous stereogenic centers with excellent catalyst-controlled diastereoselectivity. core.ac.uk This stereodivergent approach enables the synthesis of all possible stereoisomers of a given amino alcohol product by selecting the appropriate enantiomer of the chiral aminating reagent and the geometric isomer of the enal substrate, in conjunction with either enantiomer of the chiral catalyst. core.ac.uk
N-directed hydroboration is another strategy that can achieve high regiocontrol and good stereocontrol in the synthesis of amino alcohols related to piperidine (B6355638) alkaloids. nih.gov The stereochemical outcome is influenced by the steric environment of the substrate.
| Selectivity Type | Synthetic Challenge | Method/Strategy | Outcome | Reference |
| Regioselectivity | Epoxide ring-opening | Biomimetic single-atom catalyst (Pd1@Fe1) | High regioselectivity in cascade synthesis | researchgate.net |
| Chemoselectivity | Reaction with one functional group among many | Copper-catalyzed hydrosilylation/hydroamination | Tolerates various functional groups (esters, chlorides) | core.ac.uk |
| Stereoselectivity | Control of enantiomers and diastereomers | Copper-catalyzed stereodivergent synthesis | Access to all possible stereoisomers with high control | core.ac.uk |
| Stereoselectivity | Control of stereocenters | N-directed hydroboration | Good stereocontrol influenced by substrate sterics | nih.gov |
Advanced Spectroscopic and Structural Characterization of 2 Phenyl 2 Phenylamino Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for determining the structure of organic compounds in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton NMR (¹H NMR) spectroscopy of 2-Phenyl-2-(phenylamino)ethan-1-ol (B6269489), typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals a series of distinct signals corresponding to the different types of protons within the molecule. doi.org The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum. doi.org
The methine proton (CH) attached to both a phenyl group and the nitrogen atom, as well as the methylene (B1212753) protons (CH₂) of the ethanolamine (B43304) backbone, exhibit characteristic chemical shifts and coupling patterns. doi.org For instance, the methine proton often appears as a doublet of doublets due to coupling with the adjacent non-equivalent methylene protons. doi.org The two methylene protons, in turn, are diastereotopic and couple with each other and the methine proton, resulting in complex splitting patterns. doi.org The hydroxyl (OH) and amine (NH) protons are often observed as broad singlets, and their chemical shifts can be sensitive to concentration, temperature, and solvent.
A representative ¹H NMR spectral data for this compound in CDCl₃ is summarized below: doi.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl H | 7.27 - 6.50 | Multiplet | - |
| Methine H | 4.43 | Doublet of Doublets | 6.9, 4.2 |
| Methylene H | 3.86 | Doublet of Doublets | 11.1, 4.2 |
| Methylene H | 3.68 | Doublet of Doublets | 11.1, 7.0 |
Table 1: Representative ¹H NMR data for this compound.
Complementing the proton NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.
The aromatic carbons of the two phenyl rings typically resonate in the range of 113 to 147 ppm. The carbon atom of the methine group (CH) and the methylene group (CH₂) of the ethanolamine backbone will have characteristic chemical shifts, which are influenced by the neighboring phenyl, amino, and hydroxyl groups.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C | 113 - 147 |
| Methine C | ~60 |
| Methylene C | ~70 |
Table 2: Expected ¹³C NMR chemical shift ranges for this compound.
The choice of solvent in NMR spectroscopy is critical for obtaining high-quality spectra. Deuterated solvents, where hydrogen atoms are replaced by deuterium (B1214612), are almost universally used. sigmaaldrich.com This is because deuterium resonates at a much different frequency than protons, thus avoiding large solvent signals that would otherwise obscure the signals from the analyte. sigmaaldrich.comalfa-chemistry.com Common deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). labinsights.nlclearsynth.com
The use of deuterated solvents is essential for achieving clear signal resolution in the NMR spectrum of this compound. sigmaaldrich.com Without a deuterated solvent, the intense signals from the solvent's protons would overwhelm the much weaker signals from the compound of interest, making spectral interpretation impossible. Furthermore, deuterated solvents provide a lock signal for the NMR spectrometer, which helps to maintain a stable magnetic field during the experiment, leading to sharper and more accurate signals. fluorochem.co.uk The physical properties of the deuterated solvent, such as polarity and hydrogen bonding capability, can also influence the chemical shifts of labile protons like those in hydroxyl and amine groups, sometimes aiding in their identification.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can be used to deduce its elemental composition and structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of this compound, which has a molecular formula of C₁₄H₁₅NO. This technique can measure molecular masses with very high accuracy, often to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. The ability to obtain an exact mass is a critical step in the identification and characterization of a compound.
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The pattern of fragmentation is often predictable and provides a "fingerprint" that can be used to identify the compound and elucidate its structure.
For this compound, common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the cleavage of the C-C bond between the two chiral centers, leading to the formation of stable benzylic or anilinic cations. The loss of a water molecule from the molecular ion is also a common fragmentation pathway for alcohols. The analysis of these fragmentation patterns, often aided by isotopic labeling studies, can provide valuable insights into the connectivity of the molecule. scribd.comresearchgate.net
The isotopic pattern of the molecular ion peak in the mass spectrum can also be informative. The relative abundances of the M, M+1, and M+2 peaks, which arise from the natural abundance of isotopes like ¹³C and ¹⁵N, can be used to confirm the elemental composition of the compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are fundamental in determining the functional groups and electronic nature of a molecule. For this compound, a combination of Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its vibrational and electronic characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification
The primary functional groups in this compound are the hydroxyl (-OH) group, the secondary amine (-NH-) group, the phenyl rings, and the aliphatic C-H bonds. The characteristic vibrational frequencies for these groups are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Secondary Amine) | Stretching | 3300-3500 (sharp, medium) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C-O | Stretching | 1000-1260 |
This table presents expected vibrational frequencies based on the analysis of functional groups and data from related compounds.
The broad O-H stretching band is indicative of hydrogen bonding, a significant intermolecular interaction in this molecule. The N-H stretch is typically sharper than the O-H stretch. The aromatic C=C stretching bands and the various C-H stretching and bending vibrations would further confirm the presence of the phenyl and ethyl groups. A detailed experimental FT-IR analysis would be necessary to assign the precise vibrational modes for this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. The presence of two phenyl rings suggests that the primary electronic transitions will be of the π → π* type. While a specific UV-Vis spectrum for the title compound is not available, data from related compounds such as 2-(2-phenylethynyl) aniline (B41778) and 2-phenyl indole (B1671886) can provide insights into the expected absorption maxima. researchgate.net
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Phenyl Ring | π → π* | ~250-280 |
This table presents expected electronic transitions based on the analysis of chromophores and data from related compounds.
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Elucidation
Based on the analysis of similar amino alcohols, it is highly probable that the crystal structure of this compound is also stabilized by a network of hydrogen bonds involving the hydroxyl and amino groups. The phenyl rings are likely to be involved in π-π stacking interactions, further contributing to the stability of the crystal lattice.
| Parameter | 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.307(4) |
| b (Å) | 12.801(7) |
| c (Å) | 22.490(12) |
| V (ų) | 1815.7(17) |
| Z | 4 |
Crystallographic data for a related compound, 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. crystalexplorer.net For amino alcohols, this analysis typically reveals the dominance of H···H, O···H, and N···H contacts. iucr.orgnih.gov In the absence of a crystal structure for this compound, a detailed Hirshfeld analysis cannot be performed. However, based on studies of similar compounds, it is expected that the Hirshfeld surface would be characterized by:
dnorm plots showing distinct red spots corresponding to the hydrogen bond donor (O-H and N-H) and acceptor (O and N) atoms.
Fingerprint plots quantifying the relative contributions of different intermolecular contacts. H···H contacts would likely represent the largest percentage of the surface, followed by C···H/H···C and O···H/H···O interactions. The presence of N-H···O or N-H···N hydrogen bonds would be evident from sharp spikes in the fingerprint plot. nih.gov
Chromatographic and Other Analytical Techniques
Chromatographic techniques are essential for the separation and identification of this compound from reaction mixtures or for purity assessment.
A Gas Chromatography-Mass Spectrometry (GC-MS) trace of this compound has been reported in supplementary information from a research article. doi.org This technique separates the compound based on its volatility and provides a mass spectrum that can be used for identification. The retention time in the GC analysis is a characteristic property of the compound under specific chromatographic conditions.
Additionally, a ¹H-NMR spectrum of this compound in CDCl₃ has been documented. doi.org The proton nuclear magnetic resonance spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the phenyl, amino, and ethanol (B145695) moieties.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of amino alcohols. While specific HPLC data for this compound is not available, methods developed for similar compounds, such as phenylethyl alcohol, often utilize reversed-phase columns with a mobile phase of acetonitrile (B52724) and water, and detection at around 220 nm. academicjournals.org
| Technique | Application to this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on volatility and mass-to-charge ratio. doi.org |
| ¹H-NMR Spectroscopy | Structural elucidation by analyzing the chemical environment of protons. doi.org |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification, likely using reversed-phase chromatography. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in a sample. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
For the analysis of aromatic amines like this compound, a mixed-mode stationary phase column can be effectively utilized. sielc.com An isocratic method, which maintains a constant mobile phase composition, is often sufficient. A typical mobile phase might consist of a mixture of water, acetonitrile (MeCN), and an acid like sulfuric acid to act as a buffer. sielc.com Detection is commonly achieved using a UV detector, often set at a wavelength of 210 nm to detect the aromatic rings present in the molecule. sielc.com
The retention time, the time it takes for the compound to travel from the injector to the detector, is a key parameter for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantitative analysis.
Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis
| Parameter | Value |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water - 30/70% |
| Buffer | Sulfuric Acid - 0.2% |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 210 nm |
| Sample Concentration | 0.7 mg/mL |
| Injection Volume | 3 µl |
This table presents a general method for analyzing aromatic amines and may be adapted for this compound. sielc.com
Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for analyzing volatile components and monitoring the progress of chemical reactions involving this compound. In GC, a sample is vaporized and injected into a carrier gas stream, which then flows through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.
GC can be particularly useful for monitoring the synthesis of this compound or its subsequent reactions. For instance, in the synthesis of related compounds, GC combined with mass spectrometry (GC-MS) is used to track the consumption of reactants and the formation of products. nih.gov To improve the volatility of compounds containing hydroxyl groups, a derivatization step, such as acetylation, is often employed. mdpi.com
The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC. The resulting chromatograms will show the decrease in the peak area of the starting materials and the increase in the peak area of the product, this compound.
Table 2: Example GC-MS Operating Conditions for Analysis of Related Compounds
| Parameter | Value |
| GC System | Shimadzu GC-2030 QP2020NX |
| Column | Rxi-5Sil MS (10 m, 0.10 mm i.d., 0.1 μm film thickness) |
| Injector | OPTIC-4 with 0.75 mm internal diameter liner |
| Mass Spectrometer | Single quadrupole |
| Mass Spectra Mode | Scan mode (45–200 m/z; EI energy 70 eV) |
These conditions are for the analysis of a related compound, 2-phenyl-2-propanol, and illustrate a typical setup. mdpi.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) for Complex Mixture Analysis
For the analysis of complex mixtures containing this compound, the hyphenated techniques of Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offer superior performance. nih.govmeasurlabs.com UPLC utilizes smaller stationary phase particles (typically less than 2 μm) compared to conventional HPLC, resulting in higher resolution, greater sensitivity, and faster analysis times. measurlabs.com
When coupled with a mass spectrometer, LC and UPLC provide not only separation but also mass information for each component, enabling confident identification and structural elucidation. nih.gov This is particularly valuable for identifying impurities, degradation products, or metabolites of this compound. Techniques like electrospray ionization (ESI) are commonly used to ionize the analytes before they enter the mass analyzer. nih.gov
UPLC-MS/MS, which involves tandem mass spectrometry, can further enhance selectivity and sensitivity, making it a powerful tool for quantitative bioanalysis and the detection of trace-level components. mdpi.comnih.gov
Table 3: General UPLC-MS/MS Instrumental Conditions
| Parameter | Value |
| UPLC System | Shimadzu UPLC with binary pumps |
| Mass Spectrometer | AB SCEIX TRIPLE QUAD 6500 |
| Column | Agilent SB-C18 (1.8 μm, 3.0 mm × 50 mm) |
| Column Temperature | 40 °C |
| Mobile Phase | Acetonitrile and deionized water with 0.02% formic acid |
| Flow Rate | 0.2 mL/min |
| Ionization Mode | Electrospray Positive Ionization |
This table outlines a general UPLC-MS/MS setup used for the analysis of a different compound but demonstrates typical parameters. mdpi.com
Thermal Analysis (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)) for Thermal Stability
Thermal analysis techniques are crucial for determining the thermal stability of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference as they are heated. abo.fi
A TGA thermogram provides information about the decomposition temperature and the presence of any volatile components. abo.fi The analysis is typically carried out under an inert atmosphere, such as argon, at a constant heating rate. doi.org For many organic compounds, the TGA curve will show a stable region at lower temperatures, followed by a sharp drop in mass as the compound decomposes.
DTA can reveal information about phase transitions, such as melting, boiling, and crystallization. abo.fi Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks in the DTA curve. researchgate.net When used together, TGA and DTA provide a comprehensive understanding of the thermal behavior of a compound. abo.fi For instance, studies on other organic molecules have shown they are thermostable up to their melting point. nih.gov
Table 4: Typical Parameters for Thermal Analysis
| Parameter | Value |
| Instrument | SDT Q600 thermogravimetric analyzer |
| Temperature Range | 25-700 °C |
| Atmosphere | Argon |
| Heating Rate | 10 °C min⁻¹ |
These parameters are illustrative of a typical TGA experiment. doi.org
Reaction Mechanisms and Organic Transformations Involving 2 Phenyl 2 Phenylamino Ethan 1 Ol
Role as a Nucleophilic Reagent in Organic Reactions
2-Phenyl-2-(phenylamino)ethan-1-ol (B6269489) serves as a versatile nucleophilic reagent in various organic syntheses. Its nucleophilic character makes it particularly suitable for reactions involving anilines. biosynth.com The compound is utilized in the preparation of other amines, aldehydes, and epoxides. biosynth.com
A notable application is in the conversion of ethyl bromoacetate (B1195939) into an epoxide, a reaction that proceeds with high yield and excellent regioselectivity. biosynth.com Furthermore, it has demonstrated utility in the synthesis of cyclic, aliphatic, and aromatic alcohols from their corresponding phenols, using tetrafluoroborate (B81430) as a base. biosynth.com The inherent nucleophilicity of this compound underpins its role in these transformations.
Table 1: Applications of this compound as a Nucleophile
| Reaction Type | Reactant(s) | Product(s) | Key Features |
| Epoxidation | Ethyl bromoacetate | Epoxide | High yield, excellent regioselectivity |
| Alcohol Synthesis | Phenols, Tetrafluoroborate | Cyclic, aliphatic, and aromatic alcohols | --- |
| General Synthesis | --- | Amines, Aldehydes | --- |
Cyclization Reactions and Heterocycle Formation
The structure of this compound, containing both an amino and a hydroxyl group, makes it an ideal precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Synthesis of Cyclic Carbamates and 2-Oxazolidinones via Carbon Dioxide Incorporation
A significant application of this compound is in the synthesis of cyclic carbamates, specifically 2-oxazolidinones, through the incorporation of carbon dioxide (CO2). rsc.org This transformation is of considerable interest as 2-oxazolidinones are core structures in various pharmaceuticals. The reaction typically involves the amino alcohol, carbon dioxide, an external base, and a hydroxyl group activating reagent. rsc.org
The direct condensation of 2-aminoalcohols with CO2 can be thermodynamically challenging. researchgate.net To overcome this, strategies have been developed that utilize activating agents. One such method employs p-toluenesulfonyl chloride (TsCl) as an activating reagent, allowing the reaction to proceed under mild conditions to produce 3-aryl-5-alkyl substituted 2-oxazolidinones. rsc.org This approach offers a straightforward route to valuable five- and six-membered heterocyclic rings. rsc.org The use of CO2 as a C1 building block is an attractive feature of these syntheses, aligning with principles of green chemistry. mdpi.comnih.gov
Mechanistic Pathways of Intramolecular Cyclization
The intramolecular cyclization of 2-amino alcohol derivatives to form heterocycles like 2-oxazolidinones has been investigated through both experimental results and computational studies. For the reaction of amino alcohols with CO2 in the presence of an activating agent like TsCl, the mechanism is indicated to be an SN2-type reaction. rsc.org
The general pathway involves the initial formation of a carbamic acid from the reaction of the amine group with CO2. researchgate.net The hydroxyl group is concurrently activated, for instance, by tosylation. The subsequent intramolecular nucleophilic attack of the carbamate (B1207046) nitrogen or oxygen on the activated hydroxyl group leads to the cyclized product. This process is characterized by high regio-, chemo-, and stereoselectivity. rsc.org
Investigation of Competing Side Reactions (e.g., N-tosylation versus O-tosylation)
In the synthesis of cyclic carbamates using TsCl as an activating agent, a significant side reaction is the N-tosylation of the amino alcohol. This competes with the desired O-tosylation required for cyclization. Research has focused on optimizing reaction conditions to minimize the formation of the N-tosylated byproduct.
Studies using 2-(phenylamino)ethan-1-ol as a model substrate revealed that under certain conditions, N-tosylation is heavily favored. rsc.org The choice of base and solvent is crucial in directing the reaction towards the desired cyclic carbamate. For instance, the use of specific bases and solvents at controlled temperatures can suppress the competing N-tosylation pathway, thereby increasing the yield of the 2-oxazolidinone (B127357) product. The tosylation of alcohols is a common strategy to transform the hydroxyl group into a better leaving group for subsequent nucleophilic substitution reactions. royalsocietypublishing.orgnih.govresearchgate.net However, the presence of the amine in 2-aminoalcohols introduces the possibility of competitive N-tosylation. researchgate.netnih.gov
Table 2: Optimization of Cyclic Carbamate Synthesis
| Activating Agent | Base | Solvent | Key Outcome |
| p-Toluenesulfonyl chloride (TsCl) | Various | Various | Reaction conditions optimized to minimize competing N-tosylation and favor 2-oxazolidinone formation. |
Catalytic Role in Organic Synthesis
While often acting as a reagent, derivatives of this compound and related structures also participate in catalyzed reactions.
Participation in Acid-Catalyzed Reactions
The compound itself can be used in the synthesis of acid catalysts. biosynth.com More directly, the cyclization reactions of related N-aryl-2-(2-aminophenyl)alkylamides have been shown to be subject to general catalysis by acidic buffer components. This suggests that the transformation of similar amino alcohol structures can be facilitated under acidic conditions. The mechanism in these cases can involve a rate-determining, concerted attack by the neutral amine, followed by a proton transfer from a general acid to the amide oxygen.
Integration into Heterogeneous Catalytic Systems
While specific examples of immobilizing this compound onto a solid support for true heterogeneous catalysis are not extensively detailed in the provided search results, its application in systems that can be recycled suggests a move towards more sustainable, quasi-heterogeneous processes. For instance, the compound has been used as a reagent that can be recovered and reused for at least five cycles without a significant loss of efficiency, particularly in the synthesis of epoxides. biosynth.com This reusability is a key characteristic of heterogeneous catalysts, which are valued for their ease of separation from the reaction mixture and potential for continuous processing.
The development of such recyclable systems often involves the use of supported catalysts, where the active species is anchored to an inert material. In a related context, gold nanoparticles supported on materials like electrospun polyacrylonitrile (B21495) nanofibers have been used for the intramolecular cyclization of 2-(phenylethynyl)aniline to form 2-phenyl-1H-indole. researchgate.net The efficiency of this gold-catalyzed reaction was found to be dependent on the size of the gold nanoparticles. researchgate.net Although this example does not directly involve this compound, it illustrates the principles of heterogeneous catalysis that could be applied to this and related compounds.
Furthermore, the use of micellar catalysis, where surfactants create nanoreactors in an aqueous medium, represents another approach to achieving the benefits of heterogeneous systems, such as enhanced reaction rates and the use of environmentally benign solvents like water. nih.gov This technique has been successfully applied to the synthesis of indoles from 2-alkynylanilines, highlighting a sustainable method that could potentially be adapted for reactions involving this compound. nih.gov
Derivatization and Scaffold Construction
Synthesis of Advanced Amine Derivatives
This compound serves as a foundational structure for the synthesis of more complex amine derivatives. Its inherent nucleophilicity makes it a suitable candidate for reactions involving anilines. biosynth.com The synthesis of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has been explored for their potential as antidepressant agents. These derivatives were synthesized to inhibit the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin. nih.gov
In a different synthetic approach, derivatives of 1-phenyl-2-(phenylamino)ethanone were synthesized as potential inhibitors of the MCR-1 enzyme, which confers resistance to colistin (B93849) antibiotics. nih.gov The synthetic pathway involved the oxidation of substituted acetophenones to phenylglyoxals, which were then reacted with primary amines to yield the desired ethanone (B97240) derivatives. nih.gov Another route involved the bromination of acetophenones followed by reaction with 4-aminobenzoic acid. nih.gov These examples underscore the utility of the core this compound scaffold in medicinal chemistry for the development of novel therapeutic agents.
Pathways to Aldehydes and Epoxides
The compound this compound is a documented reagent in the synthesis of aldehydes and epoxides. biosynth.com A notable application is its use in the conversion of ethyl bromoacetate to an epoxide with high yield and excellent regioselectivity. biosynth.com This transformation highlights the utility of this compound in facilitating key steps in organic synthesis.
The synthesis of epoxides from 2-alkenylanilines has also been demonstrated as an intermediate step in the formation of indole (B1671886) derivatives. nih.gov In this process, the alkene is oxidized using an agent like m-chloroperoxybenzoic acid (m-CPBA) to form a metastable epoxide, which then undergoes acid-catalyzed cyclization and dehydration. nih.gov
Conversion of Phenols to Related Alcohols
This compound has been shown to be useful in the preparation of cyclic, aliphatic, and aromatic alcohols from their corresponding phenols, using tetrafluoroborate as a base. biosynth.com The conversion of phenols to alcohols is a challenging transformation due to the strength of the C(sp²)-OH bond. researchgate.net Various methods have been developed to achieve this, including one-step hydrogenolysis and multi-step hydrodeoxygenation. researchgate.net
One approach involves the dehydrative alkylation of phenols with alcohols. For example, the reaction of 3-(tert-butyl)phenol with 1-(4-(trifluoromethyl)phenyl)ethan-1-ol in the presence of a catalyst and triflic anhydride (B1165640) yields the corresponding alkylated phenol. doi.org While this example doesn't directly use this compound, it illustrates a general strategy for C-O bond functionalization of phenols that could be relevant. The direct conversion of phenols to anilines, another related transformation, has been achieved through a one-pot process involving a Smiles rearrangement. researchgate.net
Cyclization to Indole Analogues via Ketone Precursors
The indole scaffold is a privileged structure in medicinal chemistry, and its synthesis has been a major focus of organic chemists. nih.gov One route to indole derivatives involves the cyclization of 2-alkenylanilines. This can be achieved through an oxidation-intramolecular cyclization-elimination sequence, where the 2-alkenylaniline is first converted to an epoxide intermediate. This epoxide then undergoes acid-catalyzed cyclization and dehydration to furnish the indole derivative. nih.gov
Another significant method for indole synthesis is the cyclization of 2-alkynylaniline derivatives. nih.gov This approach often requires the use of transition metal catalysts, such as palladium or copper, although metal-free methods are also being developed. researchgate.netnih.gov The reaction can be performed in various solvents, including aqueous micellar media, which offers a more sustainable approach. nih.gov The synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives, which are ketone precursors, has been accomplished through the oxidation of acetophenones followed by reaction with primary amines. nih.gov These ketone derivatives can then potentially serve as precursors for further cyclization reactions to form indole-like structures.
Computational Chemistry and Theoretical Studies of 2 Phenyl 2 Phenylamino Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are employed to investigate various aspects of 2-Phenyl-2-(phenylamino)ethan-1-ol (B6269489), from its formation to its spectroscopic and conformational properties.
Elucidation of Reaction Pathways and Transition States
The synthesis of this compound often involves the aminolysis of epoxides. A key reaction is the ring-opening of styrene (B11656) oxide with aniline (B41778). This reaction can lead to two regioisomers: this compound and 1-phenyl-2-(phenylamino)ethan-1-ol. DFT calculations are instrumental in elucidating the reaction pathways and determining the factors that govern the regioselectivity of this transformation.
Studies on the aminolysis of styrene oxide with aniline have shown that the reaction can be influenced by catalysts and solvent conditions. For instance, the use of certain catalysts can lead to high conversion rates and selectivity for the formation of this compound. researchgate.net Theoretical calculations can model the reaction mechanism, including the structures of the transition states for the formation of both isomers. By comparing the activation energies of these transition states, researchers can predict which isomer will be the major product under specific conditions. For example, a lower activation energy for the pathway leading to this compound would explain its preferential formation.
These computational studies often involve mapping the potential energy surface of the reaction, identifying intermediates and transition states that connect the reactants to the products. This provides a detailed, step-by-step understanding of the reaction mechanism, which is crucial for optimizing reaction conditions to achieve higher yields and selectivity.
Prediction and Correlation of Spectroscopic Data (IR, NMR)
DFT calculations are a valuable tool for predicting and interpreting the spectroscopic data of molecules like this compound. By calculating the vibrational frequencies and nuclear magnetic shielding constants, theoretical spectra can be generated and compared with experimental data.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the vibrational frequencies and their corresponding intensities. For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding, as well as the C-N, C-O, and C-C stretching modes and the bending vibrations of the phenyl rings. Comparing the calculated spectrum with the experimental one can aid in the assignment of the observed absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). These theoretical predictions can be correlated with experimental data to confirm the structure of the molecule. For this compound, the calculated chemical shifts of the protons and carbons in the phenyl rings, the ethanolic backbone, and the amino group can be compared with the experimental NMR spectra to validate the molecular structure and its conformation in solution.
| Spectroscopic Data | Computational Prediction Method | Key Information Obtained |
| Infrared (IR) Spectra | DFT frequency calculations | Vibrational modes, influence of hydrogen bonding |
| Nuclear Magnetic Resonance (NMR) Spectra | GIAO-DFT calculations | ¹H and ¹³C chemical shifts, structural confirmation |
Geometrical Optimization and Conformational Analysis
The three-dimensional structure of this compound is crucial for its properties and reactivity. DFT calculations are used to perform geometrical optimization, which involves finding the lowest energy arrangement of the atoms in the molecule. This process leads to the prediction of bond lengths, bond angles, and dihedral angles.
Furthermore, due to the presence of several rotatable bonds, this compound can exist in multiple conformations. Conformational analysis using DFT involves exploring the potential energy surface to identify the most stable conformers. These studies are particularly important for understanding the role of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the amino group, which can significantly influence the preferred conformation. The relative energies of different conformers can be calculated to determine their population at a given temperature.
Quantum Chemical Descriptors and Bonding Analysis
Beyond structural and spectroscopic properties, computational chemistry provides a wealth of information about the electronic structure and bonding within a molecule. For this compound, Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are particularly insightful.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Contributions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. chalcogen.ro
For this compound, FMO analysis can reveal the distribution of electron density in these frontier orbitals. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenylamino (B1219803) group, while the LUMO is likely to be distributed over the phenyl ring and the C-O bond. The energy gap between the HOMO and LUMO can be used to predict the molecule's reactivity; a smaller gap generally implies higher reactivity.
| Orbital | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Likely localized on the aniline moiety. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Likely distributed over the phenyl ring. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying bonding and interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
For this compound, NBO analysis is particularly useful for quantifying the strength of intramolecular hydrogen bonds. The interaction between the lone pair of the nitrogen atom (the hydrogen bond acceptor) and the antibonding orbital of the O-H bond (the hydrogen bond donor) can be analyzed. The energy of this interaction, calculated through second-order perturbation theory in the NBO basis, provides a quantitative measure of the hydrogen bond strength. This analysis can also shed light on other hyperconjugative interactions that contribute to the stability of the molecule.
Computational and Theoretical Insights into this compound Remain Largely Unexplored
Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules at an atomic level. Techniques such as Noncovalent Interaction (NCI) analysis are crucial for understanding weak interactions like hydrogen bonds and van der Waals forces, which govern molecular recognition and self-assembly. Similarly, molecular modeling and simulations provide insights into dynamic processes, including the influence of solvents on a compound's reactivity and spectroscopic behavior. Furthermore, the theoretical assessment of nonlinear optical (NLO) properties helps in identifying potential candidates for advanced materials in photonics and electronics.
However, in the case of this compound, specific data relating to these advanced computational studies are absent from the public domain. The scientific community has yet to publish detailed reports on:
Molecular Modeling and Simulation:
Theoretical Assessment of Nonlinear Optical (NLO) Properties:There are no published calculations of properties such as hyperpolarizability (β) or two-photon absorption (TPA) cross-sections, which would indicate its potential as an NLO material.
While general computational methods are well-established, their specific application to this compound has not been documented in peer-reviewed literature. Therefore, a detailed, data-driven article on these specific computational aspects cannot be constructed at this time. Further experimental and theoretical research is required to fill this knowledge gap.
Emerging Research Directions and Methodological Advancements for 2 Phenyl 2 Phenylamino Ethan 1 Ol
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-amino alcohols, including 2-Phenyl-2-(phenylamino)ethan-1-ol (B6269489), is a focal point of research, with a strong emphasis on developing greener and more efficient methodologies. Traditional synthetic methods often involve multi-step procedures with harsh reagents and generate significant waste. Modern approaches are geared towards improving atom economy, reducing environmental impact, and simplifying reaction protocols.
One promising avenue is the use of visible-light photocatalysis . This technique allows for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, offering a simple and mild route to 1,2-amino alcohols. rsc.org Another sustainable strategy involves the uncatalyzed aminolysis of epoxides . The reaction of styrene (B11656) oxide with aniline (B41778), for instance, can proceed in environmentally benign solvents like water or under solvent-free conditions, directly yielding this compound. researchgate.net
Biocatalysis represents another frontier in the sustainable synthesis of chiral amino alcohols. Enzymes such as transaminases are being explored for the asymmetric synthesis of these compounds from prochiral ketones, offering high enantioselectivity under mild, aqueous conditions. researchgate.net The enzymatic asymmetric reductive amination of α-hydroxymethyl ketones is also a promising method for producing chiral N-substituted 1,2-amino alcohols. researchgate.net Furthermore, the development of enzyme cascades, combining multiple enzymatic reactions in a single pot, is being optimized to produce chiral amino alcohols from inexpensive feedstocks. nih.gov
A novel metal-free approach for the synthesis of β-amino alcohols has been demonstrated through a two-step Smiles rearrangement, which is particularly effective for N-arylated amino alcohols. acs.org These emerging synthetic strategies are summarized in the table below.
| Synthetic Strategy | Key Features | Potential for this compound |
| Visible-Light Photocatalysis | Mild reaction conditions, use of water as a solvent, good functional group tolerance. rsc.org | Direct synthesis from readily available precursors like N-phenylglycine and benzaldehyde. |
| Uncatalyzed Aminolysis of Epoxides | Green solvents (e.g., water) or solvent-free, high atom economy. researchgate.net | A straightforward and environmentally friendly route from styrene oxide and aniline. |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, aqueous media. researchgate.net | Enantioselective synthesis of chiral this compound. |
| Enzyme Cascades | Multi-step synthesis in a single pot, use of renewable feedstocks. nih.gov | Efficient and sustainable production of the target compound. |
| Smiles Rearrangement | Metal-free conditions, broad substrate scope. acs.org | An alternative synthetic route with unique mechanistic features. |
Exploration of Expanded Catalytic Applications in Complex Organic Synthesis
The inherent chirality and the presence of both a Lewis basic amine and a Brønsted acidic hydroxyl group make this compound and its derivatives attractive candidates for organocatalysis . Chiral 1,2-amino alcohols are recognized as privileged scaffolds that can act as chiral ligands or catalysts in a wide range of asymmetric transformations. researchgate.net
While direct catalytic applications of this compound are still an emerging area, the broader class of chiral amino alcohols has been successfully employed in various reactions. These include the asymmetric addition of organozinc reagents to aldehydes, the alkylation of aldehydes and ketones, and the catalysis of aldol (B89426) and Mannich reactions. The phenyl groups in this compound can provide beneficial steric and electronic effects, potentially leading to high levels of stereocontrol in these transformations.
The compound itself can serve as a reagent in the synthesis of other valuable molecules. It is used in the preparation of amines, acid catalysts, aldehydes, and epoxides. biosynth.com For example, it facilitates the conversion of ethyl bromoacetate (B1195939) to an epoxide with high yield and regioselectivity. biosynth.com
Future research is likely to focus on harnessing the catalytic potential of this compound in reactions such as:
Asymmetric transfer hydrogenation of ketones and imines.
Michael additions of various nucleophiles to α,β-unsaturated compounds.
Asymmetric epoxidation and aziridination of olefins.
Implementation of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are becoming indispensable tools for chemical research. For the synthesis and reactions of this compound, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable.
The synthesis of this compound often involves the ring-opening of an epoxide, such as styrene oxide, by aniline. masterorganicchemistry.compressbooks.pub The progress of this reaction can be monitored in real-time using in situ IR spectroscopy by observing the disappearance of the characteristic epoxide vibrational bands and the appearance of the O-H and N-H stretching frequencies of the amino alcohol product. mdpi.com Similarly, ¹H NMR spectroscopy can be employed to track the reaction by monitoring the signals of the epoxide protons, which typically appear in the 2.5-3.5 ppm range, and the emergence of new signals corresponding to the product. libretexts.org A new ¹H NMR-based method has been developed to determine epoxide concentrations in real-time, which could be adapted to monitor the synthesis of this compound. nih.gov
The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals that can be used for its identification and for monitoring its formation or consumption in a reaction.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.27 - 6.50 | m |
| CH(OH) | 4.43 | dd |
| CH₂(NH) | 3.86, 3.68 | dd, dd |
Data sourced from a supplementary information document.
Future advancements in this area may involve the use of more sophisticated techniques like two-dimensional NMR spectroscopy and Raman spectroscopy for more detailed mechanistic insights. nih.gov
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. acs.org While specific ML models for the synthesis of this compound have not yet been reported, the general methodologies are highly applicable.
ML algorithms can be trained on large datasets of chemical reactions to identify complex relationships between reactants, catalysts, solvents, and the resulting yield and selectivity. oup.com For the synthesis of this compound, an ML model could be developed to predict the optimal conditions (e.g., temperature, catalyst loading, reaction time) for a given synthetic route, thereby minimizing the need for extensive experimental screening.
Furthermore, ML can be employed in the discovery of novel synthetic pathways. By analyzing vast databases of known chemical transformations, AI tools can propose new and potentially more efficient routes to a target molecule. This could lead to the identification of unconventional yet highly effective methods for preparing this compound. The integration of ML with automated synthesis platforms could further accelerate the discovery and optimization of reactions involving this compound.
Design and Synthesis of New Derivatives with Tailored Reactivity Profiles
The modification of the core structure of this compound allows for the synthesis of a wide range of derivatives with tailored reactivity profiles . By introducing different substituents on the phenyl rings or by modifying the hydroxyl and amino groups, it is possible to fine-tune the steric and electronic properties of the molecule.
For instance, the synthesis of derivatives of the closely related 1-phenyl-2-(phenylamino)ethanone has been reported, where various substituents were introduced on the phenyl rings. acs.org These modifications were shown to have a significant impact on the biological activity of the compounds. A similar approach can be applied to this compound to create a library of derivatives for screening in various catalytic applications.
The table below shows examples of simple derivatives of this compound and their corresponding ¹H NMR data, illustrating how structural modifications are reflected in their spectroscopic properties.
| Derivative | Key ¹H NMR Signals (ppm, CDCl₃) |
| 2-Phenyl-2-(p-tolylamino)ethan-1-ol | 7.27-6.43 (m, Ar-H), 4.41 (dd, CHOH), 3.86, 3.66 (dd, CH₂), 2.12 (s, CH₃) |
| 2-Phenyl-2-(o-tolylamino)ethan-1-ol | 7.31-6.31 (m, Ar-H), 4.47 (dd, CHOH), 3.90, 3.72 (dd, CH₂), 2.20 (s, CH₃) |
| 2-((4-methoxyphenyl)amino)-2-phenylethan-1-ol | 7.31-6.61 (m, Ar-H), 4.46 (dd, CHOH), 3.88, 3.73 (dd, CH₂), 3.82 (s, OCH₃) |
Data sourced from a supplementary information document.
The design of new derivatives can be guided by computational methods, such as Density Functional Theory (DFT) calculations. DFT can be used to model the transition states of reactions catalyzed by these derivatives, providing insights into how different substituents influence the activation energy and, consequently, the reaction rate and selectivity. acs.orgresearchgate.netacs.orgnih.gov This synergy between synthetic chemistry and computational modeling is expected to accelerate the development of highly effective catalysts based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
